molecular formula C6H10FN B13002448 6-Fluoro-1-azaspiro[3.3]heptane

6-Fluoro-1-azaspiro[3.3]heptane

Cat. No.: B13002448
M. Wt: 115.15 g/mol
InChI Key: RZJRVBONAFLXTM-UHFFFAOYSA-N
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Description

6-Fluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the azetidine ring, which is a key step in the synthesis . The reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as tribromoneopentyl alcohol, which undergoes a series of reactions to form the desired spirocyclic compound .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound acts as a bioisostere of piperidine, mimicking its structure and function in biological systems. This allows it to interact with similar molecular targets, such as receptors and enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

6-fluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2

InChI Key

RZJRVBONAFLXTM-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)F

Origin of Product

United States

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